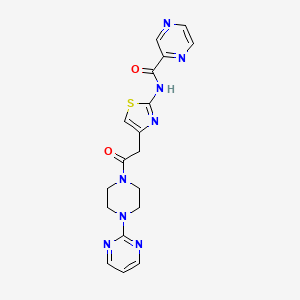

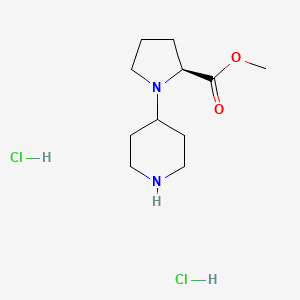

N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrimidin-2-yl group, a piperazin-1-yl group, a thiazol-2-yl group, and a pyrazine-2-carboxamide group. The exact molecular structure analysis is not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Properties

Research into structurally related compounds has identified significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, as well as potential anticancer activity. For instance, derivatives within the pyridine, pyridazine, and pyrimidine classes have shown in vivo potency comparable to known antibacterial agents. Similarly, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and demonstrated antitumor activity against human breast adenocarcinoma cell lines, with some compounds displaying potent inhibitory activity (Tucker et al., 1998; Abdellatif et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The compound's structure has been instrumental in synthesizing a variety of heterocyclic compounds with potential antibacterial and antiviral properties. These compounds include sulfonamido moieties, benzodifuranyl derivatives, and pyrazolo[4,3-d]pyrimidin-7-ones, among others, showcasing a broad spectrum of activities and applications in medicinal chemistry (Azab et al., 2013; Abu‐Hashem et al., 2020).

Dual-Action Hypoglycemic Agents

A particular interest has been shown in N-(pyrimidin-4-yl)thiazol-2-amine derivatives for their role as glucokinase activators. Studies have identified compounds within this category as potent dual-acting hypoglycemic agents, capable of activating both glucokinase (GK) and PPARγ, indicating their potential in managing blood glucose levels in diabetic research (Song et al., 2011).

Antiparkinsonian and Analgesic Activities

Substituted pyridine derivatives, synthesized from related chemical precursors, have exhibited promising analgesic and antiparkinsonian activities in pharmacological screenings. These findings suggest the compound's framework could contribute to developing new therapeutic agents for treating pain and Parkinson's disease (Amr et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors involved in cellular processes .

Mode of Action

This could result in alterations in cellular processes, potentially leading to the desired therapeutic effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of rna and dna synthesis .

Result of Action

Based on the known effects of similar compounds, it could potentially lead to changes in cellular processes, resulting in the desired therapeutic effects .

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other thiazole and pyrazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O2S/c27-15(25-6-8-26(9-7-25)17-21-2-1-3-22-17)10-13-12-29-18(23-13)24-16(28)14-11-19-4-5-20-14/h1-5,11-12H,6-10H2,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJXCRFLYWTXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)

![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)

![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2883908.png)

![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)

![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)

![2-(4-fluorophenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2883917.png)

![(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B2883919.png)

![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)